Lithium;2-(2-methyltriazol-4-yl)acetate
Description
Contextualization within Triazole Chemistry and its Derivatives
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. chemijournal.comchemijournal.com There are two common isomers, 1,2,3-triazoles and 1,2,4-triazoles, each with distinct chemical properties and reactivity. chemijournal.com The triazole ring is an important structural motif in medicinal chemistry and materials science due to its electronic properties, stability, and ability to form coordination complexes with metal ions. chemijournal.com
The electron-rich nature of the triazole ring makes it a versatile scaffold for chemical modifications, allowing for the synthesis of a wide array of derivatives with diverse applications. nih.govresearchgate.net Triazole derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials. nih.gov For instance, the triazole core is found in numerous antifungal medications, such as fluconazole (B54011) and itraconazole, which work by disrupting the synthesis of ergosterol, a vital component of fungal cell membranes. chemijournal.comjetir.org
The synthesis of triazole derivatives has been significantly advanced by the advent of "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition, which provides an efficient and selective method for creating 1,2,3-triazoles. chemijournal.com This has further expanded the accessibility and diversity of triazole-based compounds for various research applications. chemijournal.com
Significance of Lithium Carboxylates in Contemporary Chemical Systems
Lithium carboxylates are a class of salts that have found broad utility in various chemical contexts. Lithium acetate (B1210297) (LiOAc), a simple lithium carboxylate, is widely used as a reagent in organic synthesis and as a buffer in biochemical applications like gel electrophoresis of DNA and RNA. wikipedia.orgguidechem.com In certain applications, lithium carboxylates can influence reaction pathways and product selectivity.
In the realm of materials science, lithium carboxylates are being investigated for their potential use in energy storage technologies. For example, some lithium carboxylates are explored as components of electrolytes in lithium-ion batteries, where they can contribute to the formation of a stable passivation film on electrode surfaces, potentially enhancing battery performance and safety. xmu.edu.cn The specific properties of a lithium carboxylate, such as its solubility and electrochemical stability, are influenced by the nature of the carboxylate anion. xmu.edu.cn
The carboxylate group's ability to coordinate with metal ions also makes lithium carboxylates valuable precursors in the synthesis of coordination polymers and metal-organic frameworks (MOFs). chemijournal.com These materials have potential applications in gas storage, catalysis, and drug delivery.
Research Landscape and Emerging Directions for Lithium;2-(2-methyltriazol-4-yl)acetate
While specific research on this compound is still emerging, its hybrid structure suggests several promising areas of investigation. The combination of the triazole moiety and the lithium carboxylate function could lead to novel applications in medicinal chemistry, materials science, and organic synthesis.
Potential Research Directions:
Medicinal Chemistry: Given the prevalence of triazoles in pharmaceuticals, this compound could be explored as a building block for new therapeutic agents. nih.govjetir.org The lithium salt form may offer advantages in terms of solubility and bioavailability.
Materials Science: The compound's ability to coordinate with other metals through the triazole and carboxylate groups could be exploited in the design of new coordination polymers and MOFs with tailored properties for catalysis or gas separation. chemijournal.com
Organic Synthesis: As a functionalized triazole, it could serve as a versatile intermediate in the synthesis of more complex molecules. The lithium carboxylate could act as a directing group or a reactive site for further chemical transformations.
Illustrative Research Findings for a Hypothetical Analogous Compound
To illustrate the potential research findings for a compound like this compound, the following table presents hypothetical data for a related triazole-carboxylate derivative.
| Property | Hypothetical Value | Potential Implication |
| Solubility in Water | 150 g/L | High solubility could be advantageous for biological applications and certain synthetic procedures. |
| Coordination Affinity for Cu(II) | High | Suggests potential for use in the synthesis of copper-based MOFs or as a ligand in catalysis. |
| Inhibition of Fungal Growth (IC50) | 10 µM | Indicates potential as a lead compound for the development of new antifungal agents. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;2-(2-methyltriazol-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Li/c1-8-6-3-4(7-8)2-5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFXCCKGQODTJD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1N=CC(=N1)CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6LiN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137582-87-5 | |
| Record name | lithium 2-(2-methyl-2H-1,2,3-triazol-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways
Precursor Synthesis and Derivatization Strategies
The synthesis of the target lithium salt begins with the preparation of its corresponding carboxylic acid precursor, followed by a salt formation reaction.
Synthesis of 2-(2-methyltriazol-4-yl)acetic Acid Building Blocks
The foundational precursor for the target compound is 2-(2-methyl-1,2,3-triazol-4-yl)acetic acid. The synthesis of this molecule is logically achieved through the principles of 1,3-dipolar cycloaddition, famously known as the Huisgen cycloaddition. This reaction is a cornerstone of triazole synthesis. beilstein-journals.orgnih.gov The most common and regioselective variant of this reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry". nih.govfrontiersin.org
A plausible synthetic route to 2-(2-methyl-1,2,3-triazol-4-yl)acetic acid involves the cycloaddition of methyl azide (B81097) with an alkyne component that bears the acetic acid moiety. A suitable alkyne precursor would be an ester of 3-butynoic acid, such as ethyl 3-butynoate. The reaction would proceed as follows:
Cycloaddition: Methyl azide (CH₃N₃) reacts with ethyl 3-butynoate in the presence of a copper(I) catalyst. The CuAAC reaction highly favors the formation of the 1,4-disubstituted regioisomer, yielding ethyl 2-(1-methyl-1,2,3-triazol-4-yl)acetate. However, to obtain the specified 2-methyl isomer, direct cycloaddition using methyl azide is the key step. Subsequent alkylation of an unsubstituted NH-triazole often leads to a mixture of N1 and N2 isomers and is considered problematic due to unpredictable regioselectivity. rsc.org
Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., using lithium hydroxide (B78521) or sodium hydroxide) followed by acidic workup to yield the final carboxylic acid building block, 2-(2-methyl-1,2,3-triazol-4-yl)acetic acid. thieme-connect.de
While direct synthesis of this specific 1,2,3-triazole isomer is based on established chemical principles, related structures like 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid have been synthesized through alternative condensation reactions, often employing continuous-flow conditions to manage energetic intermediates safely. rsc.orgchemrxiv.org
Lithium Salt Formation: Specific Synthetic Routes and Optimization
The formation of Lithium;2-(2-methyltriazol-4-yl)acetate from its carboxylic acid precursor is typically a straightforward acid-base reaction. thieme-connect.de
Synthetic Routes:
Acid-Base Neutralization: The most direct method involves reacting 2-(2-methyltriazol-4-yl)acetic acid with a lithium base. Common lithium sources include lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) in a suitable solvent like water, ethanol, or a mixture thereof. The reaction with LiOH is a simple neutralization, while the reaction with Li₂CO₃ produces carbon dioxide and water as byproducts. thieme-connect.de
Saponification Route: If the precursor is in its ester form, such as ethyl 2-(2-methyltriazol-4-yl)acetate, the lithium salt can be formed directly via saponification using a stoichiometric amount of lithium hydroxide. This method combines hydrolysis and salt formation into a single step. Lithium hydroxide is particularly effective for saponification due to the strong coordination of the lithium cation with the carbonyl oxygen, which enhances the carbonyl's activation toward hydrolysis. thieme-connect.de
Metathesis Reaction: An alternative, though less direct, route involves a metathesis (ion exchange) reaction. For instance, the sodium salt of the carboxylic acid could be prepared first, and then reacted with a soluble lithium salt like lithium chloride (LiCl). If the resulting sodium chloride (NaCl) is less soluble in the chosen solvent system than the target lithium salt, it will precipitate, driving the reaction to completion.
Optimization:
The optimization of the salt formation process focuses on maximizing yield, purity, and crystalline form. Key parameters include the choice of solvent, reaction temperature, and isolation technique.
| Parameter | Considerations for Optimization | Typical Conditions |
|---|---|---|
| Solvent | The solvent must dissolve the carboxylic acid and the lithium base. It should also facilitate the precipitation of the final salt if isolation is done by crystallization. Water, ethanol, methanol, or mixtures are common. | Aqueous or alcoholic solutions. |
| Temperature | Reactions are often performed at room temperature but may be heated to increase reaction rate and solubility. Cooling is used for crystallization. | 25°C to 60°C for reaction; 0°C to 5°C for crystallization. |
| Stoichiometry | Precise control of the acid-to-base molar ratio is crucial to ensure complete conversion and avoid impurities from unreacted starting materials. A slight excess of the acid or base might be used depending on the purification strategy. | 1:1 molar ratio for LiOH; 2:1 molar ratio for Li₂CO₃. |
| Isolation/Purification | The product is typically isolated by evaporation of the solvent or by precipitation/crystallization upon cooling or addition of an anti-solvent. Washing the solid product with a solvent in which it has low solubility removes impurities. | Evaporation under reduced pressure, or crystallization followed by filtration and drying. |
Advanced Synthetic Approaches
Modern organic synthesis emphasizes efficiency, selectivity, and sustainability. Advanced methods are being applied to the synthesis of triazole-containing compounds to improve upon classical approaches.
Catalytic and Stereoselective Synthetic Protocols for Triazole Moieties
The synthesis of the 1,2,3-triazole core is dominated by catalytic methods that offer high efficiency and control over regioselectivity.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most powerful and widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.gov The reaction is characterized by its high yields, mild reaction conditions, and exceptional regioselectivity. nih.govfrontiersin.org Various copper(I) sources can be used, often generated in situ from copper(II) salts (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate). The use of heterogeneous copper catalysts has also gained attention as they are often more stable, cost-effective, and easier to remove from the reaction mixture. nih.gov
Ruthenium-Catalyzed Reactions: While copper is predominant, other transition metals like ruthenium can also catalyze azide-alkyne cycloadditions. Ruthenium catalysts are particularly known for their ability to produce the 1,5-disubstituted regioisomer, offering a complementary approach to the copper-catalyzed route.
Metal-Free Synthesis: Concerns about residual metal contamination in pharmaceutical compounds have driven the development of metal-free triazole syntheses. These reactions are typically promoted by strain (e.g., using cyclooctynes), heat, or organocatalysts, although they may require more forcing conditions or specialized substrates compared to their metal-catalyzed counterparts.
While the triazole ring itself is planar and achiral, stereoselectivity becomes important when chiral centers are present in the alkyne or azide starting materials. The mild conditions of many catalytic protocols, particularly CuAAC, are compatible with a wide range of functional groups and generally preserve the stereochemical integrity of the reactants.
Process Intensification and Continuous-Flow Synthesis Techniques
Process intensification aims to make chemical manufacturing smaller, safer, and more efficient. For triazole synthesis, which often involves potentially explosive azide intermediates, these techniques are particularly valuable.
Continuous-Flow Synthesis: Performing reactions in a continuous-flow reactor offers significant advantages over traditional batch processing. The small reactor volume enhances heat transfer and allows for precise temperature control, which is critical for managing highly exothermic reactions and handling thermally unstable intermediates like organic azides. This leads to a much safer process. For the synthesis of a related compound, 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, a continuous-flow method resulted in higher yields and avoided the need for chromatographic purification compared to batch routes. rsc.org This one-pot method was noted for being atom economical, highly selective, and environmentally benign. chemrxiv.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for triazole synthesis, often from hours to minutes. scispace.com The rapid, uniform heating provided by microwaves can accelerate the rate of cycloaddition reactions. This technique is a powerful tool for high-throughput synthesis and library generation in drug discovery.
| Feature | Batch Synthesis | Continuous-Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to accumulation of large quantities of energetic intermediates (azides). | Inherently safer due to small reaction volumes and superior temperature control. rsc.orgchemrxiv.org |
| Scalability | Scaling up can be challenging due to heat and mass transfer limitations. | Easily scalable by extending operation time ("scaling out"). |
| Yield & Selectivity | Can be lower due to side reactions or decomposition over long reaction times. | Often provides higher yields and selectivity due to precise control over reaction parameters. rsc.org |
| Process Control | Less precise control over temperature and mixing. | Excellent control over temperature, pressure, and residence time. |
| Purification | Often requires chromatographic purification. chemrxiv.org | Can be designed to produce a cleaner product stream, minimizing downstream purification. rsc.orgchemrxiv.org |
Novel Functionalization of Triazole and Acetate (B1210297) Moieties
After the core structure is assembled, further functionalization can be used to create analogues. Modern synthetic methods allow for the modification of otherwise inert C-H bonds.
Functionalization of the Triazole Moiety: The C-H bond at the 5-position of the 1,2,3-triazole ring is the most common site for post-synthesis modification. Palladium and copper-catalyzed C-H functionalization reactions have emerged as powerful tools for this purpose. nih.gov These methods allow for the direct arylation, alkenylation, or amination of the triazole ring without the need for pre-functionalized starting materials (e.g., halogenated triazoles). nih.gov For instance, direct C-H arylation of N-aryl 1,2,3-triazoles at the C5 position can be achieved using palladium catalysts with bulky phosphine (B1218219) ligands. nih.gov The presence of an N-oxide group on the triazole ring has also been shown to activate the C-H bonds, facilitating palladium- and copper-catalyzed arylation reactions. ehu.es
Functionalization of the Acetate Moiety: The acetate group is generally less reactive than the triazole ring. However, it can participate in reactions common to carboxylic acid derivatives. The lithium salt itself can be used in coupling reactions, for example, to form amides by reacting with amines in the presence of a peptide coupling agent. nih.gov The acidic protons on the methylene (B1212753) group (the CH₂ between the triazole and carboxylate) could potentially be removed by a very strong base to form an enolate, which could then react with electrophiles, although this would require harsh conditions that might not be compatible with the triazole ring. More commonly, the acetate moiety can act as a coordinating ligand in the formation of metal complexes.
Chemical Transformations and Reactivity Profiles
The chemical behavior of this compound is dictated by the interplay of its three primary components: the lithium cation, the carboxylate functional group, and the 2-methyl-1,2,3-triazole ring. The reactivity can be inferred from the known chemical transformations of these individual moieties.
The response of this compound to reducing and oxidizing agents is expected to target both the triazole ring and the acetate group, depending on the reaction conditions.
Reductive Transformations
The carboxylate group is generally resistant to reduction by mild reducing agents. However, stronger reagents can facilitate its transformation. For instance, while sodium borohydride (B1222165) is typically used for the selective reduction of esters on a triazole ring, more potent agents like lithium aluminum hydride (LiAlH₄) would be required to reduce the carboxylate functionality to the corresponding primary alcohol, 2-(2-methyltriazol-4-yl)ethanol.
Studies on related nitro-substituted triazoles have shown that the triazole ring can be susceptible to reduction under specific conditions. For example, 3-nitro-1,2,4-triazol-5-one (NTO) can be chemically reduced to 3-amino-1,2,4-triazol-5-one (ATO) by agents like dithionite-reduced biochar, demonstrating that ring substituents can be transformed without compromising the core heterocyclic structure digitellinc.com.
Oxidative Transformations
The oxidation of this compound can proceed via several pathways. Lithium carboxylates may undergo oxidative decarboxylation, particularly through electrochemical methods like the Kolbe electrolysis, which proceeds through a free radical mechanism xmu.edu.cn. This would generate CO₂ and a radical species at the alpha-carbon, which could then dimerize or undergo further reactions xmu.edu.cn.
The triazole ring itself, or the methylene bridge, could also be targets for oxidation. The oxidation of azobenzene (B91143) precursors is a known method for forming the N-N bond in the synthesis of 2-aryl-2H-benzotriazoles, indicating the triazole system's involvement in redox processes acs.org. While the 2-methyl-1,2,3-triazole ring is relatively stable, harsh oxidizing conditions could potentially lead to ring cleavage or modification.
Table 1: Predicted Reductive and Oxidative Reactions
| Transformation | Reagent/Condition | Expected Major Product |
|---|---|---|
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-(2-methyltriazol-4-yl)ethanol |
| Oxidation | Electrochemical Oxidation (Kolbe) | 1,2-bis(2-methyltriazol-4-yl)ethane |
| Oxidation | Strong Oxidizing Agents (e.g., KMnO₄) | Potential ring cleavage or side-chain oxidation |
Ligand Exchange and Substitution Reactions
Ligand Exchange Reactions
In solution, the lithium cation of this compound is solvated, and the acetate component acts as a ligand. This complex is subject to ligand exchange reactions, where solvent molecules or other coordinating species can replace the acetate ligand from the lithium's coordination sphere libretexts.org. The dynamics of this exchange are influenced by the solvent, temperature, and the concentration of other potential ligands libretexts.org. This is a fundamental equilibrium process common to salt solutions.
Substitution Reactions
The 2-methyl-1,2,3-triazole ring is a viable substrate for substitution reactions. The N-methylation at the 2-position directs the reactivity of the ring. While many syntheses of 1,2,3-triazoles yield 1,4- or 1,5-disubstituted products, methods exist for the regioselective synthesis and subsequent functionalization of 2-substituted triazoles scielo.brnih.govorganic-chemistry.org.
Alkylation or arylation can occur at the remaining ring nitrogen or carbon atoms, depending on the reaction type. For instance, N-arylation can be achieved through catalyst-free methods or Chan-Lam coupling with boronic acids, typically favoring substitution at the N2 position in unsubstituted triazoles nih.govorganic-chemistry.org. Direct arylation at the C5 position of 1,2,3-triazoles has also been accomplished using palladium catalysis, providing a route to C-C bond formation organic-chemistry.org. Although the subject compound is already substituted, these precedents indicate the triazole ring's capacity for further functionalization.
A significant aspect of the reactivity of this compound stems from the acidity of the α-hydrogen atoms on the methylene bridge between the triazole ring and the carboxylate group. Deprotonation at this position generates a nucleophilic lithium enolate, a key intermediate for various carbon-carbon bond-forming reactions makingmolecules.com.
To achieve this transformation without competing side reactions, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically employed at low temperatures (e.g., -78 °C) makingmolecules.comchemtube3d.com. This process quantitatively converts the acetate into its corresponding lithium enolate makingmolecules.com. This pre-formed enolate can then react cleanly with a range of electrophiles in directed condensation reactions coconote.app.
Aldol-Type Condensations
The lithium enolate of 2-(2-methyltriazol-4-yl)acetate is expected to react smoothly with aldehydes and ketones in a directed aldol (B89426) condensation chemtube3d.comwikipedia.org. This reaction would yield a β-hydroxy carboxylate derivative. Subsequent acidic workup protonates the resulting lithium alkoxide to give the final aldol addition product makingmolecules.comcoconote.app. If the reaction mixture is heated, especially under acidic or basic conditions, dehydration can occur to yield an α,β-unsaturated carbonyl compound khanacademy.org.
Aza-Aldol Condensations
Similarly, the enolate can add to the carbon-nitrogen double bond of imines in an aza-aldol reaction. Mechanistic studies on the addition of lithium enolates to imines have shown these reactions proceed cleanly to form β-amino ester derivatives nih.gov.
Table 2: Predicted Condensation Reactions
| Reaction Type | Electrophile | Key Intermediate | Expected Product Class |
|---|---|---|---|
| Directed Aldol | Aldehyde (R-CHO) | Lithium Enolate | β-Hydroxy Lithium Carboxylate |
| Directed Aldol | Ketone (R₂C=O) | Lithium Enolate | β-Hydroxy Lithium Carboxylate |
| Aza-Aldol | Imine (R₂C=NR') | Lithium Enolate | β-Amino Lithium Carboxylate |
| Claisen | Ester (R-COOR') | Lithium Enolate | β-Keto Lithium Carboxylate |
Mechanistic Studies of Reaction Pathways, including Free-Radical Reactions
Mechanisms of Condensation Reactions
The mechanism of the directed aldol condensation involving pre-formed lithium enolates is well-studied. The reaction is believed to proceed through a highly organized, six-membered cyclic transition state, often referred to as the Zimmerman-Traxler model wikipedia.org. In this model, the lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the electrophilic aldehyde or ketone chemtube3d.comyoutube.com. This coordination pre-organizes the reactants, and the stereochemical outcome of the reaction is largely determined by the geometry (E or Z) of the enolate and the steric demands of the substituents. The reaction between the lithium enolate and the electrophile forms a lithium alkoxide, which is then protonated during aqueous workup makingmolecules.comyoutube.com.
Mechanisms of Substitution
Mechanistic pathways for substitution on the triazole ring would follow established patterns for heterocyclic compounds. Nucleophilic aromatic substitution (SNAr) would likely proceed via a Meisenheimer-like intermediate if a suitable leaving group were present on the ring. Electrophilic substitution would involve the formation of a sigma complex.
Free-Radical Pathways
While ionic pathways are dominant for this compound, free-radical reactions are also plausible under specific conditions. As mentioned, the electrochemical oxidation of the carboxylate group (Kolbe electrolysis) proceeds via the formation of a carboxyl radical, which rapidly loses carbon dioxide to generate a carbon-centered radical xmu.edu.cn.
Furthermore, some triazole derivatives have been investigated for their ability to act as antioxidants by scavenging free radicals mdpi.comekb.egresearchgate.net. This suggests that the triazole moiety can participate in single-electron transfer processes, stabilizing radical species. While not a synthetic pathway in the traditional sense, this reactivity highlights the potential for the triazole ring to engage in radical-mediated mechanisms.
Coordination Chemistry and Metal Ligand Interactions
Ligand Properties of the 2-(2-methyltriazol-4-yl)acetate Anion
The 2-(2-methyltriazol-4-yl)acetate anion is a bifunctional ligand, possessing both nitrogen-based donor sites on the triazole ring and oxygen-based donor sites on the acetate (B1210297) group. This combination allows for a variety of coordination behaviors. Triazole-carboxylic acid ligands are noted for their flexible and diverse coordination modes, enabling the formation of multidimensional metal-organic frameworks. acs.org
The potential donor atoms in the 2-(2-methyltriazol-4-yl)acetate anion are the nitrogen atoms of the 1,2,3-triazole ring and the two oxygen atoms of the carboxylate group. The triazole ring offers N-donor atoms, while the carboxylate group provides hard O-donor atoms. acs.orgnih.gov This dual functionality allows the ligand to act as:
A Chelating Agent: The ligand can form a stable five- or six-membered chelate ring by coordinating to a single metal center through one of the triazole nitrogen atoms and one of the carboxylate oxygen atoms.
A Bridging Ligand: It can link multiple metal centers to form dimers, oligomers, or coordination polymers. This bridging can occur in several ways:
Through the triazole ring, using two different nitrogen atoms.
Through the carboxylate group, which is well-known to adopt various bridging modes (e.g., syn-syn, syn-anti). researchgate.netarabjchem.org
Through a combination of one nitrogen and one oxygen atom to bridge two metal centers.
In related complexes, such as those involving 2,4-bis-(triazol-1-yl)-benzoic acid, coordination has been observed through both the carboxylate oxygens and the triazole ring nitrogens simultaneously. nih.gov Similarly, a lanthanum(III) complex with ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate demonstrates coordination involving both the carboxylate oxygen atoms and the nitrogen atoms of the heterocyclic system. nih.gov
The coordination behavior of the ligand is governed by both electronic and steric factors.
Electronic Effects: The 1,2,3-triazole ring is an electron-rich aromatic system. Computational studies on related ligands show that the nitrogen atoms possess lone pairs of electrons capable of forming strong coordinate bonds with metal ions. rsc.orgnih.gov The specific nitrogen atom that coordinates can be influenced by substitution; N-methylation, as in this ligand, impacts the electronic states of the triazole ring. nih.gov The combination of the relatively soft N-donor sites of the triazole and the hard, anionic O-donor sites of the acetate group makes the ligand versatile for coordinating with a wide range of metal ions, from hard alkali metals like Li⁺ to softer transition metals.
Steric Effects: The methyl group on the N2 position of the triazole ring introduces steric bulk. This can influence which of the other nitrogen atoms (N1 or N3) is more accessible for coordination, thereby directing the geometry of the resulting metal complex. globethesis.com The flexible methylene (B1212753) spacer between the triazole ring and the acetate group allows the ligand to adopt various conformations, accommodating the geometric preferences of different metal centers without significant strain.
Lithium Coordination Spheres and Aggregate Formation
Lithium ions (Li⁺), being small and highly polarizing, typically exhibit coordination numbers ranging from three to six, with four being the most common. Their coordination spheres are often characterized by tetrahedral or distorted trigonal-bipyramidal geometries. iaea.orgbham.ac.uknih.govnih.gov
While the specific crystal structure of Lithium;2-(2-methyltriazol-4-yl)acetate has not been reported, predictions can be made based on known lithium carboxylate and lithium N-donor complexes. In the solid state, lithium carboxylates frequently form polymeric structures where carboxylate groups bridge lithium centers. iaea.org It is highly probable that this compound would form aggregates, such as dimers or coordination polymers.
In such a structure, the lithium ions would likely be bridged by the acetate groups. The triazole nitrogen atoms could either coordinate to the lithium, completing its coordination sphere, or remain uncoordinated and available for further interactions. Typical coordination geometries for Li(I) include distorted trigonal-bipyramidal and tetrahedral arrangements, often involving coordinated water molecules in hydrated crystals. iaea.orgnih.gov For instance, a polymeric lithium(I) complex with cyanurate and aqua ligands features Li⁺ cations in both trigonal–bipyramidal and tetrahedral geometries. nih.gov
The 1,2,3-triazole moiety is a key component in the design of receptors for ion recognition. nih.gov The electropositive C-H protons on the triazole ring can act as hydrogen-bond donors for anion binding, while the nitrogen lone pairs are effective coordination sites for cations. nih.gov This dual-binding capability makes triazole-containing ligands excellent candidates for ion-pair recognition.
The 2-(2-methyltriazol-4-yl)acetate ligand, in its lithium salt form, constitutes an inherent ion pair. This system could be engineered for selective binding of other ions. The triazole unit could participate in binding an anion, while the lithium-carboxylate site could interact with another cation, leading to the formation of higher-order supramolecular assemblies. The design of triazole-based ligands allows for tailoring to detect specific metal ions with high sensitivity and selectivity. nih.gov
Interactions with Other Metal Centers and Complexation Studies
The true versatility of the 2-(2-methyltriazol-4-yl)acetate anion is demonstrated in its potential to form complexes with a wide array of other metal ions, particularly transition metals. Studies on analogous triazole-carboxylate and triazole-acetate ligands show a rich coordination chemistry with metals such as copper(II), zinc(II), cadmium(II), nickel(II), and lanthanides. nih.govnih.govrsc.orgresearchgate.net
These ligands have been shown to form a variety of structures, from discrete mononuclear and binuclear species to extended one-, two-, or three-dimensional coordination polymers. nih.govrsc.orgnih.gov For example, a copper(II) complex with a related triazole ligand and acetate co-ligands forms a binuclear structure where the copper centers are bridged. rsc.org Complexes of Ni(II) with "click"-derived triazole ligands have been shown to adopt distorted octahedral geometries. researchgate.nethuji.ac.il The combination of the triazole N-donor and carboxylate O-donor sites allows the ligand to satisfy the coordination preferences of various metal ions, leading to structurally diverse complexes. acs.orgnih.gov
Below is a table summarizing research findings on the complexation of analogous triazole-based ligands with various metal centers.
| Metal Ion | Analogous Ligand | Coordination Mode | Resulting Geometry/Structure | Reference |
|---|---|---|---|---|
| La(III) | Ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate | N,N,O,O-coordination from two ligands | Distorted icosahedron (12-coordinate) | nih.gov |
| Cd(II) | 2,4-bis-(triazol-1-yl)-benzoic acid | Bridging via triazole N and carboxylate O atoms | Six-coordinated octahedral; 1D chain | acs.orgnih.gov |
| Zn(II) | 2,4-bis-(triazol-1-yl)-benzoic acid | Bridging via triazole N and carboxylate O atoms | 3D framework | acs.orgnih.gov |
| Cu(II) | 3-methyl-5-pyridin-2-yl-1,2,4-triazole (with acetate co-ligand) | N,N-bridging from triazole; O,O-coordination from acetate | Binuclear complex | rsc.org |
| Ni(II) | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | N(amine) and N(triazole) coordination | Distorted octahedral | researchgate.nethuji.ac.il |
| Pd(II) | Bis(1,2,3-triazolyl-pyridine) ligand | Selective N3(triazole) coordination | 1:1 metal-ligand complex | rsc.org |
Theoretical and Computational Chemistry Investigations
Electronic Structure and Bonding Analysis
The electronic structure dictates the fundamental chemical and physical properties of a molecule. Computational analysis of the 2-methyl-1,2,4-triazole ring and the lithium carboxylate interface provides a detailed picture of electron distribution, bonding characteristics, and molecular orbitals.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic ground state of molecules. For systems analogous to Lithium;2-(2-methyltriazol-4-yl)acetate, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are employed to optimize molecular geometry and calculate electronic properties. mdpi.comresearchgate.net
Studies on various 1,2,4-triazole (B32235) derivatives reveal that the triazole ring is an aromatic and planar system. researchgate.net The introduction of a methyl group at the N2 position is expected to influence the electron density distribution across the ring through inductive effects.
The bonding between the lithium cation (Li⁺) and the acetate (B1210297) anion (CH₃COO⁻) is primarily ionic. Computational studies on lithium carboxylates show that the Li⁺ ion coordinates with the oxygen atoms of the carboxylate group. iaea.orgnih.gov In this compound, the Li⁺ ion would be coordinated to the two oxygen atoms of the acetate group. Natural Bond Orbital (NBO) analysis is frequently used to quantify this interaction, revealing the charge transfer and orbital interactions between the lithium ion and the oxygen lone pairs. DFT calculations on related 1,2,4-triazole derivatives have been used to determine NBO net charge distributions, providing insight into the electronic landscape of the molecule. mdpi.com
Table 1: Representative Calculated Electronic Properties of 1,2,4-Triazole Derivatives from DFT Studies
| Compound/System | Method | Calculated Property | Value | Reference |
|---|---|---|---|---|
| Various 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines | SMD/M06-2X/6–311++G(d,p) | HOMO/LUMO Gap | Varies with substituent | researchgate.net |
| Pyridine-1,2,4-triazole derivatives | DFT/B3LYP/6-311++G(d,p) | Dipole Moment | Varies with structure | mdpi.com |
| 1,2,4-Triazole-thioether derivative (Compound 5h) | DFT | HOMO Energy | - | nih.gov |
| 1,2,4-Triazole-thioether derivative (Compound 5h) | DFT | LUMO Energy | - | nih.gov |
Note: This table presents data for analogous compounds to illustrate typical computational results.
Computational methods are highly effective in predicting spectroscopic data, which can aid in the characterization of synthesized compounds. Time-dependent DFT (TD-DFT) is used to simulate UV-vis spectra for stable tautomers of triazole derivatives. researchgate.net Vibrational frequencies, corresponding to IR and Raman spectra, can also be calculated to identify characteristic bond stretches and bends. For the title compound, key vibrational modes would include the C=O and C-O stretches of the acetate group, vibrations of the triazole ring, and modes associated with the Li-O coordination.
Global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are calculated to predict chemical reactivity. nih.gov
HOMO-LUMO Gap (ΔE): A smaller energy gap suggests higher reactivity. In related triazole derivatives, the HOMO is often located on the triazole ring and adjacent electron-donating groups, while the LUMO can be distributed across the heterocyclic system. nih.govmdpi.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net For this compound, the MEP would show negative potential around the carboxylate oxygen atoms and the N1/N4 atoms of the triazole ring, indicating likely sites for interaction with electrophiles or coordination with the lithium ion.
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry can map out the energetic landscape of chemical reactions, providing insights that are often difficult to obtain experimentally.
By mapping the potential energy surface, chemists can identify the most energetically favorable pathway for a reaction, including intermediates and transition states. While specific reaction mechanisms for this compound have not been published, computational methods could be applied to study reactions such as substitution at the triazole ring or ligand exchange at the lithium center. Finding the transition state geometry and its associated energy (the activation energy) is crucial for understanding reaction kinetics. This methodology is widely applied in the study of heterocyclic compounds to understand their synthesis and reactivity. researchgate.net
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into dynamics, solvation, and transport properties. bohrium.com Classical MD simulations, in particular, are valuable for studying lithium salt solutions in various solvents. researchgate.netrsc.org
An MD simulation of this compound in a solvent (e.g., water or an organic solvent) could reveal:
Solvation Structure: The arrangement of solvent molecules around the lithium ion and the triazole-acetate anion. Studies on lithium carboxylates show that solvent molecules and the anion compete for positions in the lithium ion's first solvation shell. xmu.edu.cn
Ion Pairing: The dynamics of the formation and dissociation of ion pairs between Li⁺ and the 2-(2-methyltriazol-4-yl)acetate anion.
Transport Properties: Calculation of diffusion coefficients and ionic conductivity, which are crucial for applications in electrolytes for lithium-ion batteries. MD simulations on lithium salt-ionic liquid electrolytes have been used to analyze the lifetime of ion pairs and their effect on transport properties. jcesr.org
Computational Design of Functional Derivatives
Computational screening allows for the rapid evaluation of large virtual libraries of molecules, guiding synthetic efforts toward compounds with desired properties. The 1,2,4-triazole scaffold is a common feature in medicinally active compounds, and computational design is frequently used to develop new derivatives. nih.govacs.org
For this compound, computational design could be used to:
Modify Substituents: Systematically replace the methyl group or add substituents to the triazole ring to tune electronic properties, such as the HOMO-LUMO gap, for specific applications.
Predict Biological Activity: Use molecular docking to predict the binding affinity of derivatives to biological targets like enzymes. Docking studies are a standard tool in the rational design of new drugs based on triazole scaffolds. mdpi.comnih.gov
Develop New Materials: Design derivatives with specific properties for materials science applications, such as improved performance as electrolytes in batteries. Predictive computational studies are an important step in identifying new organic materials for energy storage.
Applications in Advanced Materials Science
Integration into Functional Polymer Architectures
There is currently no available scientific literature detailing the specific integration of Lithium;2-(2-methyltriazol-4-yl)acetate into functional polymer architectures.
Theoretically, lithium salts can be incorporated into polymer matrices to create solid polymer electrolytes (SPEs). The polymer, such as polyethylene (B3416737) oxide, would act as a solid solvent, with the lithium salt providing mobile ions for charge transport. The triazole group in the anion could potentially interact with the polymer backbone, influencing the morphology and ionic conductivity of the resulting material. Such functional polymers are of interest for developing flexible, solid-state batteries.
Development of Hybrid Organic-Inorganic Materials
No specific research has been published on the use of this compound in the development of hybrid organic-inorganic materials.
Hybrid organic-inorganic materials combine the properties of both organic and inorganic components in a single composite. Lithium-containing organic-inorganic hybrids are being explored for various applications, including as electrode materials and solid electrolytes in lithium-ion batteries. frontiersin.orgnih.govdbc.wroc.pl For example, lithium salts of various organic ligands have been used to create materials with intriguing network structures and electrochemical properties. nih.gov The 2-(2-methyltriazol-4-yl)acetate anion could serve as an organic linker, coordinating with metal centers to form extended frameworks, while the lithium cation would be incorporated into the structure. The synthesis of such materials often involves methods like sol-gel processes or hydrothermal synthesis. dbc.wroc.plnih.gov
Application in Supramolecular Assemblies for Material Fabrication
Specific applications of this compound in supramolecular assemblies for material fabrication have not been documented in peer-reviewed literature.
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The design of hybrid materials can utilize supramolecular chemistry to combine inorganic and organic structures. diva-portal.org The triazole ring and the carboxylate group of the 2-(2-methyltriazol-4-yl)acetate anion possess donor atoms capable of coordinating with the lithium cation or other metal centers. These interactions could direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures with potential applications in catalysis, sensing, or gas storage.
Role in Advanced Electrochemical Systems
While the general class of lithium salts is fundamental to electrochemical systems, there is no specific data on the role of this compound as a solid electrolyte or electrolyte additive.
Solid Electrolytes: Solid electrolytes are a critical component for the development of all-solid-state lithium batteries, offering potential improvements in safety and energy density. The ideal solid electrolyte possesses high ionic conductivity, a wide electrochemical stability window, and good compatibility with electrodes. Lithium salts are a key ingredient, providing the charge carriers. While various inorganic and polymer-based solid electrolytes are under investigation, the utility of this compound for this purpose has not been explored.
Electrolyte Additives: Electrolyte additives are small quantities of specific compounds added to the main electrolyte to improve battery performance, such as cycle life, safety, and stability. sigmaaldrich.comrsc.org These additives function by forming a protective film, known as the solid electrolyte interphase (SEI), on the electrode surfaces. sigmaaldrich.com The chemical structure of an additive determines its effectiveness. For instance, compounds containing fluorine or sulfur have been shown to form robust SEI layers. sigmaaldrich.comresearchgate.net While new lithium salts and organic compounds are constantly being evaluated as potential additives, the performance of this compound in this role is not reported. rsc.orgresearchgate.net The triazole and acetate (B1210297) components could theoretically influence the composition and stability of the SEI layer, but experimental validation is lacking.
As no specific research data for this compound was found for the outlined applications, data tables could not be generated.
Catalytic Research and Mechanistic Investigations
Catalytic Activity in Organic Transformations
The potential for Lithium;2-(2-methyltriazol-4-yl)acetate to act as a catalyst in organic transformations can be inferred from the known catalytic activities of its components. Lithium acetate (B1210297) itself has been identified as a novel and effective catalyst for multicomponent reactions, such as the Biginelli one-pot synthesis of dihydropyrimidinones. nih.gov This reaction proceeds efficiently under solvent-free conditions, highlighting the utility of lithium acetate in promoting complex organic syntheses in an environmentally friendly manner. nih.gov The catalytic effect is achieved without an additional proton source, suggesting the Lewis acidic nature of the lithium ion is key to the transformation. nih.gov
Furthermore, the triazole moiety is a cornerstone of modern catalysis. Triazole derivatives are widely used as ligands for transition metals and as organocatalysts. free.fr The nitrogen atoms in the triazole ring can coordinate with metal ions, influencing the reactivity and selectivity of the metallic center. nih.govnih.gov
A particularly relevant example is the catalysis of ene reactions by lithium perchlorate, where a lithium salt facilitates the reaction of an enophile, such as a triazoline-dione, with an alkene. rsc.orgresearchgate.net This demonstrates a direct precedent for a lithium salt catalyzing a reaction involving a triazole derivative. Given these precedents, it is plausible that this compound could exhibit catalytic activity in reactions such as condensations, cycloadditions, or other transformations where Lewis acid catalysis or ligand-accelerated catalysis is beneficial.
Exploration as a Co-catalyst or Promoter
There is a strong basis for exploring this compound as a co-catalyst or promoter, particularly in reactions involving N-heterocyclic carbene (NHC) catalysis. Triazolium salts, which are precursors to triazolylidene NHCs, are structurally related to the triazole component of the target compound. In several NHC-catalyzed reactions, the addition of a simple lithium salt, such as lithium chloride, has been shown to be crucial for achieving high yields and enantioselectivity. mdpi.comnih.gov
The lithium ion in these systems acts as a Lewis acid, coordinating to and activating the electrophile, thereby facilitating the nucleophilic attack by the NHC-bound intermediate. mdpi.comnih.gov This cooperative catalysis strategy, combining a Lewis basic NHC with a Lewis acidic lithium salt, has enabled previously challenging transformations. mdpi.com For instance, the enantioselective annulation of isatins with α,β-unsaturated aldehydes to produce spirooxindole lactones requires the presence of lithium chloride for high enantioselectivity. nih.gov
Given that this compound contains both a potential N-heterocyclic ligand precursor (the methyltriazole ring) and a Lewis acidic cation (Li+), it could function as a bifunctional co-catalyst. The lithium center could activate substrates, while the triazole moiety could interact with other components of the catalytic system. In the production of acetic acid via the carbonylation of methanol, lithium acetate is used to maintain catalyst stability and achieve high production rates. google.com This role as a promoter in a major industrial process underscores the potential utility of lithium acetate-containing compounds in catalytic systems.
Homogeneous and Heterogeneous Catalysis Studies
The physical properties of this compound would likely determine its application in either homogeneous or heterogeneous catalysis. As a salt, it would be expected to be soluble in polar solvents, lending itself to homogeneous catalysis . In this mode, the entire molecule or its dissociated ions could participate in the catalytic cycle. The lithium ion could act as a soluble Lewis acid, and the triazole acetate anion could function as a ligand or a basic component. Many catalytic systems involving lithium salts operate in the solution phase. nih.govmdpi.comnih.gov
For heterogeneous catalysis , the compound would likely need to be immobilized on a solid support. Triazole derivatives have been successfully anchored to materials like SBA-15 silica (B1680970) to create recyclable heterogeneous catalysts. The triazole moiety serves as an effective linker for attaching active metal complexes, such as ruthenium, to the solid support. While this specific lithium salt has not been studied in this context, the versatility of the triazole ring in creating supported catalysts is well-established.
Kinetic and Mechanistic Studies of Catalytic Pathways
While no specific kinetic or mechanistic studies exist for this compound, the mechanisms of related catalytic systems provide a framework for understanding its potential pathways.
In lithium-ion promoted NHC catalysis, mechanistic studies suggest that the lithium cation coordinates to the carbonyl oxygen of the substrate. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic Breslow intermediate generated from the NHC and an aldehyde. This interaction is often crucial for both the rate and stereoselectivity of the reaction. nih.gov
For reactions catalyzed by lithium salts alone, such as the ene reaction with triazoline-diones, the proposed mechanism involves the lithium ion acting as a Lewis acid to polarize the enophile, thereby lowering the activation energy of the reaction. rsc.orgresearchgate.net In the case of this compound, a potential catalytic cycle could involve initial coordination of the lithium ion to a substrate. The triazole ring could play a role in stabilizing intermediates or in modulating the Lewis acidity of the lithium center through intramolecular coordination. The acetate counter-ion could also participate, for example, by acting as a proton shuttle or a base.
Detailed kinetic studies, including reaction rate orders and isotope effect experiments, would be necessary to elucidate the precise role of each component of this compound in a specific catalytic transformation. Such studies would clarify whether the compound acts as a simple Lewis acid, a bifunctional catalyst, or a precursor to a more complex catalytic species.
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ⁷Li, ¹⁵N)
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals corresponding to the different types of protons in the 2-(2-methyltriazol-4-yl)acetate anion.
A singlet for the methyl group (N-CH₃) protons.
A singlet for the methylene (B1212753) group (-CH₂-) protons adjacent to the triazole ring and the carboxylate group.
A singlet for the lone proton on the triazole ring (C-H).
¹³C NMR Spectroscopy : The carbon NMR spectrum would provide information on the carbon skeleton. Key predicted signals include those for the methyl carbon, the methylene carbon, the two distinct carbons of the triazole ring, and the carboxylate carbon.
⁷Li NMR Spectroscopy : As a quadrupolar nucleus, ⁷Li is highly sensitive for NMR analysis. huji.ac.il A single resonance would be expected for the lithium cation. The chemical shift of ⁷Li is sensitive to its coordination environment and the solvent used, typically falling within a narrow range of about 12 ppm. researchgate.netnorthwestern.edu This technique can provide insights into ion pairing and solvation in solution. rsc.org
¹⁵N NMR Spectroscopy : This technique would be instrumental in confirming the structure of the triazole ring, as it has three distinct nitrogen environments. rsc.orgncl.res.in Due to the low natural abundance and sensitivity of the ¹⁵N isotope, specialized techniques like Heteronuclear Multiple Bond Correlation (HMBC) might be employed to correlate the nitrogen signals with nearby protons, confirming the N-methylation position. rsc.orgspectrabase.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Predicted values are based on analogous triazole structures. Actual shifts may vary based on solvent and experimental conditions.
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | N-CH₃ | ~4.0 | Singlet |
| -CH₂- | ~3.7 | Singlet | |
| Triazole C-H | ~7.5-8.0 | Singlet | |
| ¹³C | N-CH₃ | ~40 | - |
| -CH₂- | ~35 | - | |
| Triazole C-H & C-CH₂ | ~125-145 | - | |
| -COO⁻ | ~170 | - |
Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation
Vibrational spectroscopy probes the functional groups within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum would be dominated by strong absorptions from the carboxylate group. Key expected bands include:
Asymmetric COO⁻ stretch : A very strong and broad band typically found in the 1550–1650 cm⁻¹ region. spectroscopyonline.com
Symmetric COO⁻ stretch : A strong band in the 1400–1450 cm⁻¹ region. researchgate.net
Triazole ring vibrations : Multiple bands corresponding to C=N and N-N stretching, typically observed between 1400 cm⁻¹ and 1600 cm⁻¹. rsc.org
C-H stretching : Bands for aliphatic C-H bonds would appear just below 3000 cm⁻¹.
Mass Spectrometry (High-Resolution MS, ESI-MS) for Molecular Identification
Mass spectrometry is a primary tool for determining the molecular weight and formula of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI is a soft ionization technique suitable for analyzing salts.
In negative ion mode , the base peak would correspond to the 2-(2-methyltriazol-4-yl)acetate anion [M-Li]⁻.
In positive ion mode , signals for the lithium cation [Li]⁺ and potentially lithium-containing clusters could be observed. researchgate.net
High-Resolution Mass Spectrometry (HRMS) : HRMS would provide a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula (C₅H₆N₃O₂Li). Fragmentation analysis (MS/MS) of the anion could show characteristic losses, such as the loss of CO₂ from the carboxylate group, further confirming the structure. sciex.comnuph.edu.ua
X-ray Diffraction (Single Crystal and Powder XRD) for Solid-State Structure
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal XRD : If suitable single crystals can be grown, this technique would provide precise bond lengths, bond angles, and details of the crystal packing. It would definitively show how the lithium cation is coordinated by the carboxylate oxygen atoms and potentially the nitrogen atoms of the triazole ring, forming either a monomeric, polymeric, or complex framework structure. acs.orgiaea.org
Powder XRD (PXRD) : PXRD is used to analyze polycrystalline samples, providing a characteristic "fingerprint" of the crystalline phase. mdpi.comnih.gov It is essential for confirming phase purity, identifying different polymorphs, and can be used for quantitative analysis of mixtures. uni-augsburg.dethermofisher.com For lithium salts, special sample handling may be required to prevent hydration, which can alter the crystal structure. mdpi.com
Chromatographic Methods for Purity and Mixture Analysis (e.g., Ion Chromatography)
Chromatography is essential for assessing the purity of the compound and quantifying its components.
Ion Chromatography (IC) : IC is the premier technique for the quantitative analysis of ions. It would be used to accurately determine the concentration of the lithium cation in a sample, which is a critical quality control parameter. thermofisher.comlcms.czlcms.czmetrohm.com This method is known for its high precision and ability to separate lithium from other cationic impurities like sodium or potassium. lcms.cz
High-Performance Liquid Chromatography (HPLC) : The organic anion, 2-(2-methyltriazol-4-yl)acetate, could be analyzed using reversed-phase or HILIC HPLC. helixchrom.comnih.govscioninstruments.comnih.gov Coupled with a UV detector (as the triazole ring is UV-active) or a universal detector like a Charged Aerosol Detector (CAD), HPLC would be used to assess the purity of the anionic component and quantify any organic impurities. sielc.com
Elemental Analysis and Thermogravimetric Analysis (TGA)
These methods provide information on the elemental composition and thermal stability of the compound.
Elemental Analysis : This analysis determines the mass percentages of carbon, hydrogen, and nitrogen. The experimental values would be compared against the theoretical values calculated from the molecular formula (C₅H₆N₃O₂Li) to confirm the elemental composition and purity.
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. kohan.com.twlabx.comvalipod.com This analysis would reveal the thermal stability of the salt and its decomposition profile. If the compound forms a hydrate, an initial mass loss corresponding to the loss of water molecules would be observed. azom.com The subsequent decomposition steps in an inert atmosphere would likely involve the breakdown of the organic anion, ultimately leaving a stable residue such as lithium carbonate or lithium oxide at high temperatures. scribd.com
Q & A
Q. What are the recommended synthetic routes for Lithium;2-(2-methyltriazol-4-yl)acetate, and how can purity be validated?
The synthesis of heterocyclic acetates like this compound typically involves condensation reactions. For example, analogous thiazole derivatives are synthesized by refluxing precursors (e.g., benzothioamide) with bromo esters in ethanol, followed by extraction and purification . To isolate the lithium salt, neutralization with lithium hydroxide is a plausible step. Purity validation should include elemental analysis (deviation ≤0.4%), IR spectroscopy for functional group verification (e.g., carboxylate and triazole peaks), and chromatographic methods (HPLC or TLC) to confirm homogeneity .
Q. Which computational methods are suitable for modeling the electronic structure of this compound?
Density functional theory (DFT) with generalized gradient approximations (GGA) is widely used for such systems. The Perdew-Burke-Ernzerhof (PBE) functional provides a balance between accuracy and computational cost for predicting lattice parameters and electron density distributions . Plane-wave basis sets, as implemented in codes like VASP, efficiently handle periodic systems and ionic interactions, particularly for lithium-containing compounds . Pseudopotentials (e.g., projector augmented-wave method) are recommended to reduce computational overhead while maintaining accuracy for transition metals and heteroatoms .
Q. How can the coordination environment of lithium in this compound be experimentally characterized?
X-ray diffraction (XRD) is critical for resolving the crystal structure and lithium coordination geometry. Solid-state nuclear magnetic resonance (ssNMR) using ⁷Li nuclei can probe local electronic environments and ion mobility. Vibrational spectroscopy (Raman/IR) may identify Li-O bonding modes in the carboxylate group .
Advanced Research Questions
Q. What mechanistic insights govern the electrochemical stability of this compound in lithium-ion battery electrolytes?
The stability depends on the redox activity of the triazole ring and the carboxylate’s ability to solvate Li⁺ ions. Cyclic voltammetry (CV) can assess oxidation/reduction potentials, while electrochemical impedance spectroscopy (EIS) quantifies ion transport resistance. Comparative studies with similar salts (e.g., LiPF₆ or LiTFSI) may reveal degradation pathways under high voltage (>4.5 V vs. Li/Li⁺) . Ab initio molecular dynamics (AIMD) simulations can model decomposition mechanisms at electrode interfaces .
Q. How does the methyltriazolyl group influence lithium-ion transport in solid polymer electrolytes?
The triazole’s nitrogen-rich structure may enhance Li⁺ coordination, improving ionic conductivity. Polarization experiments with symmetrical Li|electrolyte|Li cells can measure transference numbers. Pair distribution function (PDF) analysis via X-ray scattering or neutron diffraction can elucidate Li⁺-ligand interactions. Contrast this with non-triazole analogs to isolate the heterocycle’s role .
Q. What strategies optimize the compound’s thermal stability for high-temperature applications?
Thermogravimetric analysis (TGA) coupled with mass spectrometry identifies decomposition products (e.g., CO₂ from carboxylate groups). Modifying the triazole substituents (e.g., adding electron-withdrawing groups) may raise decomposition thresholds. Computational screening (e.g., DFT+U for transition states) can predict thermally stable derivatives before synthesis .
Methodological Considerations
- Contradictions in Data : Discrepancies in ionic conductivity measurements may arise from impurities (e.g., residual solvents) or varying crystallinity. Always cross-validate with multiple techniques (EIS, NMR, XRD) .
- Experimental Design : For battery studies, use coin cells with controlled moisture levels (<1 ppm H₂O) and reference electrodes (e.g., Li metal) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
